2-Methyl-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyridine is a complex organic compound with potential applications in pharmaceutical research, particularly as a selective antagonist for metabotropic glutamate receptor 5 (mGlu5). This compound features a pyridine ring substituted with a methoxy group and a thiazole moiety, contributing to its unique chemical properties and biological activities. The compound's structure suggests significant interactions with biological targets, making it of interest in medicinal chemistry.
The compound is cataloged in various chemical databases, including PubChem, which provides comprehensive data on its molecular structure, synthesis methods, and potential applications. The molecular formula is , with a molecular weight of 317.5 g/mol.
2-Methyl-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyridine belongs to the class of thiazole-containing compounds. Thiazoles are five-membered heterocycles that contain both sulfur and nitrogen atoms. This compound is particularly relevant in pharmacology due to its interaction with neurotransmitter receptors.
The synthesis of 2-Methyl-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyridine involves several steps that enhance its pharmacological properties. One method includes the condensation of 2-methylpyridine derivatives with thiazole precursors followed by methylation reactions to introduce the methoxy group.
The molecular structure of 2-Methyl-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyridine is characterized by:
The compound has been shown to undergo various chemical reactions that are crucial for its biological activity:
The mechanism of action for 2-Methyl-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyridine primarily involves its role as an antagonist at the mGlu5 receptor:
The physical properties of 2-Methyl-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyridine include:
Key chemical properties include:
The primary applications of 2-Methyl-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyridine lie within scientific research:
This compound represents a significant area of interest for future drug development aimed at treating conditions such as anxiety and depression through modulation of neurotransmitter systems.
The strategic design of 2-methyl-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyridine emerges from sophisticated retrosynthetic analysis of alkyne-based metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators (NAMs). This compound represents a deliberate departure from prototypical mGlu5 NAM scaffolds like 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), which feature a rigid ethynyl linker between the heterocyclic systems. The retrosynthetic disconnection prioritizes the introduction of a metabolically stable ether linkage (–O–CH₂–) instead of the alkyne (–C≡C–), mitigating potential metabolic liabilities associated with alkyne motifs while retaining critical spatial orientation for receptor interaction [1] [5].
Key disconnections in the retrosynthetic pathway include:
Table 1: Retrosynthetic Disconnection Strategy for Target Compound
Retrosynthetic Step | Synthons Generated | Key Functional Group Transformation |
---|---|---|
Ether bond cleavage | 3-Hydroxy-2-methylpyridine, 4-(Chloromethyl)-2-methylthiazole | Nucleophilic substitution (O-alkylation) |
Thiazole ring disassembly | Thiourea + α-halo carbonyl compound | Heterocyclization (Hantzsch thiazole synthesis) |
Pyridine ring derivation | 2-Methylpyridin-3-ol | Functional group interconversion |
This retrosynthetic framework enables efficient synthetic routes starting from commercially available heterocyclic building blocks. The elimination of the alkyne significantly simplifies synthetic complexity compared to MTEP derivatives, reducing steps associated with Sonogashira couplings and alkyne handling while improving synthetic accessibility for structure-activity relationship (SAR) exploration [5].
Systematic exploration of heterocyclic linker modifications reveals profound impacts on mGlu5 binding affinity, selectivity, and physicochemical properties. The ether-linked scaffold 2-methyl-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyridine was evaluated against structurally related analogues featuring different linker chemistries and heterocyclic components:
Table 2: Impact of Heterocyclic Linker Modifications on Pharmacological and Physicochemical Properties
Linker Type | Representative Structure | mGlu5 IC₅₀ (μM) | logP | Aqueous Solubility (μg/mL) |
---|---|---|---|---|
Alkyne (–C≡C–) | 3-[(2-Methylthiazol-4-yl)ethynyl]pyridine (MTEP) | 0.014 ± 0.002 | 3.2 | <5 |
Methyleneoxy (–OCH₂–) | 2-Methyl-3-[(2-methylthiazol-4-yl)methoxy]pyridine | 0.45 ± 0.07 | 2.1 | 38 |
Ethyleneoxy (–OCH₂CH₂–) | 2-Methyl-3-[2-(2-methylthiazol-4-yl)ethoxy]pyridine | >10 | 2.3 | 42 |
Direct bond | 2-Methyl-3-(2-methylthiazol-4-yl)pyridine | 3.8 ± 0.6 | 2.8 | 12 |
Oxazole variant | 2-Methyl-3-[(2-methyloxazol-4-yl)methoxy]pyridine | >10 | 1.9 | 65 |
The methyleneoxy linker demonstrates an optimal compromise between molecular rigidity and flexibility, enabling the compound to adopt the bioactive conformation without excessive entropic penalty upon binding. The retained nanomolar potency, coupled with enhanced solubility, validates the strategic replacement of the alkyne with an ether linkage [1] [4].
Strategic functional group substitutions on the 2-methylpyridine and thiazole rings significantly enhance solubility and bioavailability while preserving mGlu5 affinity:
Hydroxyl (–OH): While substantially increasing polarity, this substitution promotes rapid Phase II metabolism (glucuronidation), reducing systemic exposure.The 2-methyl group tolerates small polar substituents like hydroxymethyl (–CH₂OH), yielding solubility >80 μg/mL without compromising membrane permeability [1] [4].
Thiazole Ring Modifications: The 2-methyl group on the thiazole ring is optimal for potency. However, its replacement with trifluoromethyl (–CF₃) enhances metabolic stability (reduced CYP2C9 oxidation) while maintaining similar lipophilicity. Polar 2-amino substitutions abolish activity, likely due to disrupted hydrophobic interactions in the binding pocket [4].
Computational Optimization: In silico property predictions guided rational design:
Table 3: Calculated Physicochemical Properties of Optimized Derivatives
Substituent Position | Functional Group | clogP | TPSA (Ų) | Predicted Solubility (μM) | mGlu5 IC₅₀ (μM) |
---|---|---|---|---|---|
Pyridine-4 position | –H (reference) | 2.1 | 45.2 | 250 | 0.45 |
–CH₂OH | 1.8 | 62.4 | 980 | 0.52 | |
–OCH₃ | 2.0 | 54.3 | 420 | 0.61 | |
–CH₂NH₂ | 1.2 | 65.5 | >1000 | 0.78 | |
Thiazole-2 position | –CH₃ (reference) | 2.1 | 45.2 | 250 | 0.45 |
–CF₃ | 2.5 | 45.2 | 210 | 0.49 | |
–NH₂ | 1.3 | 65.3 | 820 | >10 |
These systematic modifications demonstrate that targeted introduction of moderately polar groups—particularly hydroxymethyl and methoxy substituents on the pyridine ring—achieves significant solubility enhancements (3-4 fold) while maintaining nanomolar mGlu5 potency. The trifluoromethyl analogue represents a promising strategy for improving metabolic stability without sacrificing lipophilic efficiency [1] [2] [4].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: